Product packaging for Itaconic acid mono-n-butyl ester(Cat. No.:)

Itaconic acid mono-n-butyl ester

Cat. No.: B1632446
M. Wt: 186.2 g/mol
InChI Key: DYYFCJRYZVHEKQ-UHFFFAOYSA-N
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Description

Context of Sustainable Chemical Feedstocks and Polymer Innovation

The reliance on petroleum-based feedstocks for the production of monomers and polymers has raised significant environmental and economic concerns. As a result, there is a growing global effort to transition towards renewable and sustainable alternatives. researchgate.netnih.gov Bio-based monomers, derived from biomass such as sugars, starches, and lignocellulose, are at the forefront of this movement. nih.govnih.gov They serve as the fundamental building blocks for a new generation of polymers, often referred to as bioplastics, which can possess properties like biodegradability and biocompatibility. nih.gov This shift is not merely about replacing existing materials but is a catalyst for innovation, driving the development of novel polymers with unique functionalities and improved life-cycle assessments. The utilization of bio-based resources is a key strategy in establishing a circular economy, where resources are repurposed into valuable products, minimizing waste and environmental impact. nih.gov

Itaconic Acid as a Versatile Bio-based Platform Chemical

Among the array of bio-based building blocks, itaconic acid (IA) has been identified by the U.S. Department of Energy as one of the top 12 promising platform chemicals. nih.gov It is an unsaturated C5-dicarboxylic acid produced through the fermentation of carbohydrates like glucose by microorganisms, most notably the fungus Aspergillus terreus. nih.govoup.comnih.gov The trifunctional structure of itaconic acid, featuring two carboxylic acid groups and a polymerizable α,β-unsaturated double bond, makes it an exceptionally versatile molecule. nih.govwordpress.com This unique combination of functional groups allows itaconic acid and its derivatives to be used in a wide range of polymerization reactions, including both radical and step-growth polymerizations. wordpress.com Consequently, it serves as a viable bio-based substitute for petroleum-derived chemicals like acrylic acid and maleic anhydride (B1165640) in the synthesis of resins, plastics, paints, and synthetic fibers. nih.govnih.gov

Significance of Itaconic Acid Mono-n-butyl Ester (Monobutyl Itaconate) within the Itaconate Family

Within the family of itaconic acid derivatives, this compound, also known as monobutyl itaconate (MIB), holds particular importance. google.com While itaconic acid itself is a valuable monomer, the presence of two carboxylic acid groups can sometimes lead to undesirable side reactions in certain polymerization processes. acs.org By esterifying one of the carboxylic acid groups with n-butanol, MIB is formed, which more closely mimics the properties of acrylic acid, a key monomer in many industrial applications. acs.orgchembk.com This selective esterification enhances its utility in applications such as UV-curing materials, where it can serve as a bio-based alternative to petrochemical-based acrylic acid. acs.org The synthesis of MIB is a critical step in tailoring the reactivity and properties of the itaconate monomer for specific polymer applications.

PropertyValue
Molecular FormulaC9H14O4
Molar Mass186.21 g/mol
Melting Point35°C
Boiling Point82°C at 0.2 Torr
Density0.9839 g/cm³
Table 1: Physicochemical Properties of this compound. Data sourced from chembk.comjnfuturechemical.com

Overview of Research Trajectories for this compound

Current research on this compound is focused on several key areas aimed at optimizing its production and expanding its applications. A significant research thrust is the development of highly selective and reusable catalysts for the esterification of itaconic acid to produce MIB with high yields and purity. rsc.org Kinetic studies of the esterification reaction are also being conducted to better understand the reaction mechanism and optimize process conditions. rsc.org

Another major research direction is the investigation of the polymerization behavior of MIB. This includes studying its copolymerization with other monomers to create novel polymers with tailored properties for various applications, such as adhesives and coatings. researchgate.net Researchers are exploring different polymerization techniques, like emulsion polymerization, to overcome challenges associated with the polymerization of itaconate monomers, such as low propagation rates. researchgate.netnih.gov Furthermore, there is a growing interest in using MIB to produce bio-based thermosets and other advanced materials, expanding the library of renewable materials derived from itaconic acid. wordpress.com The overarching goal of these research efforts is to establish this compound as a competitive, bio-based monomer for the sustainable production of high-performance polymers. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4 B1632446 Itaconic acid mono-n-butyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

IUPAC Name

3-butoxycarbonylbut-3-enoic acid

InChI

InChI=1S/C9H14O4/c1-3-4-5-13-9(12)7(2)6-8(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

DYYFCJRYZVHEKQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(=C)CC(=O)O

Canonical SMILES

CCCCOC(=O)C(=C)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Itaconic Acid Mono N Butyl Ester

Conventional Esterification Processes of Itaconic Acid

The traditional method for synthesizing itaconic acid mono-n-butyl ester involves the direct esterification of itaconic acid with n-butanol. This process, however, is often complicated by the formation of the diester byproduct and the influence of water on the reaction equilibrium.

Direct Esterification with n-Butanol

Direct esterification is a common method for producing itaconic acid esters. The reaction involves heating itaconic acid with an excess of n-butanol, typically in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. researchgate.netgoogle.com The process is a reversible reaction, and to drive the equilibrium towards the formation of the ester, methods such as the removal of water or the use of an excess of one of the reactants are employed. nih.gov

One of the primary challenges in this process is the potential for side reactions. Itaconic acid and its derivatives can undergo isomerization of the double bond, which can affect the reactivity and properties of the final product. diva-portal.org Additionally, the presence of the vinyl group in itaconic acid can lead to radical polymerization, especially at higher temperatures, which necessitates the use of polymerization inhibitors. mdpi.com

Control of Monoester Selectivity vs. Diester Formation

A key challenge in the synthesis of this compound is controlling the selectivity to favor the monoester over the formation of the diester, di-n-butyl itaconate. The two carboxylic acid groups of itaconic acid have different reactivities, which can be exploited to achieve selective monoesterification. diva-portal.org

The formation of the diester is often undesirable as it can negatively impact the properties of the final product in certain applications. google.com To enhance the yield of the monoester, the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, must be carefully controlled. For instance, using a specific molar ratio of itaconic acid to n-butanol can influence the product distribution.

Influence of Water Content on Reaction Yield and Selectivity

However, research has shown that initiating and conducting the esterification in the presence of a controlled amount of water can surprisingly enhance the selectivity towards the monoester. google.com By maintaining a specific water concentration throughout the reaction, the formation of the diester can be significantly suppressed, leading to a product with a higher monoester content. google.com This counterintuitive finding highlights the complex interplay of reaction components and conditions in achieving high selectivity. The deactivating effect of water on some catalysts, like sulfuric acid, is a crucial factor to consider, as it can reduce the catalyst's activity. capes.gov.br

Catalytic Approaches for Selective Monoesterification

To overcome the limitations of conventional esterification, various catalytic approaches have been developed to enhance the selective synthesis of this compound. These methods often employ heterogeneous catalysts, which offer advantages in terms of separation, reusability, and improved selectivity.

Development of Heterogeneous Catalyst Systems

Heterogeneous catalysts are a focal point in the green and sustainable synthesis of itaconic acid esters. These solid catalysts can be easily separated from the reaction mixture, reducing purification costs and environmental impact. A variety of materials have been investigated for their catalytic activity in the esterification of itaconic acid.

Among the various heterogeneous catalysts, those based on phosphotungstic acid (PTA) have shown significant promise. rsc.orgnih.gov PTA is a strong heteropoly acid that can effectively catalyze esterification reactions. nih.gov To improve its practical application, PTA is often supported on materials with a high surface area, such as mesostructured cellular foams (MCF). rsc.orgresearchgate.net

A notable example is the development of a bimetallic salt of dodecatungstophosphoric acid (DTP), specifically a 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst. rsc.orgresearchgate.netrsc.org This catalyst has demonstrated superior catalytic activity and high selectivity for the production of monobutyl itaconate (MIB). rsc.orgrsc.org Studies have shown that the loading of the catalyst on the support material is a critical parameter, with a 20% (w/w) loading proving to be optimal for the esterification of itaconic acid. rsc.org

The RbCsHPW/MCF catalyst system has been found to be robust, water-tolerant, and reusable, making it an economically and environmentally attractive option for the industrial production of this compound. rsc.org The reaction kinetics using this catalyst have been studied, providing valuable insights for process optimization. rsc.org

Table 1: Research Findings on Catalytic Esterification

CatalystSupportReactantsKey FindingsReference
Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀Mesostructured Cellular Foam (MCF)Itaconic Acid, n-ButanolSuperior catalytic activity and selectivity for monobutyl itaconate. The catalyst is water-tolerant, robust, and reusable. rsc.orgresearchgate.netrsc.org
Phosphotungstic Acid (PTA)-Per-O-acetylated Saccharides, ThiophenolEffective for thioglycoside preparation and de-O-acetylation of carbohydrates. nih.gov
H₃PW₁₂O₄₀-alpha-Pinene OxideSolvent polarity and basicity strongly affect reaction pathways, leading to different fragrance compounds. nih.gov
Zeolite-Based Hierarchical Porous Materials

Hierarchical porous zeolites, such as ZSM-5 based materials, have demonstrated high catalytic activity and selectivity in the esterification of itaconic acid with n-butyl alcohol. capes.gov.br These materials possess a unique structure with both micropores and mesopores, or are assembled from nano-sized zeolite crystals. This hierarchical structure is credited with reducing diffusion limitations and shortening the diffusion path for the reactants and products. capes.gov.br As a result, the further esterification of the desired monoester into the diester is effectively suppressed, leading to extraordinarily high selectivity for this compound. capes.gov.br

For instance, two types of hierarchically porous catalysts, a hierarchical mesoporous zeolite (HMZ) and a hierarchical nanozeolite assembly (HNZ), have been successfully prepared and utilized. capes.gov.br Both catalyst types exhibited not only high activity but also good reusability in the selective esterification reaction. capes.gov.br The improved physicochemical properties of these hierarchical structures, including bimodal porosity and enhanced acidity, contribute to their superior catalytic performance compared to conventional zeolites. researchgate.net

Sulfated Metal Oxide Catalysts (e.g., SO42−/TiO2–SiO2)

Sulfated metal oxides represent another class of solid acid catalysts investigated for esterification reactions. While specific studies focusing solely on sulfated titania-silica for this compound synthesis are not detailed in the provided context, the principles of sulfated metal oxide catalysis are relevant. Materials like sulfated zirconia are known to catalyze various acid-driven reactions. mdpi.com

The catalytic activity of these materials stems from the strong acidity generated by the sulfate (B86663) groups attached to the metal oxide support. However, a common challenge with this type of catalyst is the potential for leaching of the sulfate groups, which can lead to a decrease in catalytic activity over successive uses. mdpi.com To address this, significant research has focused on strongly anchoring the sulfonic acid groups to the support material.

Kinetic Studies and Reaction Mechanisms in Catalyzed Esterification

Understanding the kinetics and reaction mechanism is crucial for optimizing the synthesis of this compound. Such studies provide insights into the rate-determining steps and the influence of various reaction parameters.

Pseudo-Second-Order Kinetics and LHHW Mechanism

Kinetic analyses of the esterification of itaconic acid have shown that the reaction often follows pseudo-second-order kinetics. rsc.org A widely applied model to describe the kinetics of this liquid-phase reaction over a solid catalyst is the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism. This model assumes that the reaction occurs on the catalyst surface between adsorbed reactant molecules. rsc.orgresearchgate.net

The LHHW model has been successfully used to describe the esterification of acetic acid with n-butanol, a reaction analogous to itaconic acid esterification. researchgate.net In the context of this compound synthesis, a study utilizing a 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst also found that the reaction kinetics were well-described by a pseudo-second-order model consistent with the LHHW mechanism. rsc.org

Determination of Activation Energy

The activation energy (Ea) is a critical parameter derived from kinetic studies, indicating the minimum energy required for the reaction to occur. For the selective esterification of itaconic acid to its monobutyl ester catalyzed by 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF, the activation energy has been determined. rsc.org This value provides essential information for reactor design and for understanding the temperature sensitivity of the reaction rate.

Catalyst Reusability and Water Tolerance

For an industrially viable process, the stability and reusability of the catalyst are paramount. The ability of a catalyst to withstand the presence of water, a byproduct of esterification, is also a key consideration.

Heterogeneous catalysts, such as the aforementioned hierarchical porous zeolites and mixed metal salt catalysts, have demonstrated good reusability. capes.gov.brrsc.org For example, the 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst was found to be robust and reusable for the synthesis of monobutyl itaconate. rsc.org Similarly, hierarchical zeolites have shown the ability to be recycled and reused without a significant loss of activity. capes.gov.br

Furthermore, the development of water-tolerant catalysts is a significant area of research. The 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst was specifically noted for its water tolerance, which is a desirable characteristic for esterification reactions where water is continuously produced. rsc.org

Utilization of Itaconic Anhydride (B1165640) for Monoester Synthesis

An alternative and highly effective strategy for the synthesis of itaconic acid monoesters involves the use of itaconic anhydride as the starting material. This approach leverages the higher reactivity of the anhydride compared to the dicarboxylic acid.

The reaction of itaconic anhydride with an alcohol, such as n-butanol, proceeds through a nucleophilic attack on one of the carbonyl groups of the anhydride ring. This ring-opening reaction leads to the formation of the monoester with high selectivity. researchgate.net The non-conjugated acid group is preferentially formed during this reaction. researchgate.net Itaconic anhydride itself can be produced through the dehydration of itaconic acid, which is often generated from the fermentation of carbohydrates. orgsyn.orgalfa-chemistry.com This method avoids the formation of the diester byproduct that can be problematic in the direct esterification of itaconic acid. The resulting monoester can then be purified without complex separation steps. acs.org

Interactive Data Table: Catalyst Performance in this compound Synthesis

CatalystCatalyst TypeKey FindingsSelectivity to MonoesterReusabilityReference
Hierarchical Mesoporous Zeolite (HMZ)ZeoliteHigh catalytic activity, reduced diffusion restrictionExtraordinarily highDemonstrated capes.gov.br
Hierarchical Nanozeolite Assembly (HNZ)ZeoliteHigh catalytic activity, shortened diffusion pathExtraordinarily highDemonstrated capes.gov.br
20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCFHeteropolyacid SaltSuperior catalytic activity and selectivity, water-tolerantHighDemonstrated rsc.org

Selective Nucleophilic Attack of Itaconic Anhydride by Alcohol

The primary and most effective route for synthesizing itaconic acid monoesters, including the n-butyl ester, involves the ring-opening of itaconic anhydride with an alcohol. rsc.org This reaction is a nucleophilic acyl substitution where the alcohol, in this case, n-butanol, acts as the nucleophile, attacking one of the two carbonyl carbons in the itaconic anhydride ring.

A key aspect of this synthesis is its high regioselectivity. Itaconic anhydride possesses two distinct carbonyl groups: one is conjugated with the methylene (B1212753) group (α-position), while the other is not (β-position). The nucleophilic attack by the alcohol occurs preferentially at the non-conjugated carbonyl carbon. researchgate.net This selectivity is attributed to the higher electrophilicity and reactivity of the non-conjugated carbonyl group. researchgate.net The resulting product is predominantly the β-monoester, also known as 4-butyl methylenesuccinate. rsc.org This method is noted for its atom economy, as the entire anhydride molecule is incorporated into the product. rsc.org

The reaction can be performed under various conditions, sometimes catalyzed by acids or enzymes. For instance, lipase-catalyzed ring opening has been demonstrated to be a highly regio- and enantioselective method, yielding the β-monoester as the main product. rsc.org The process can be carried out using itaconic anhydride generated in-situ, which then reacts with the alcohol to form the monoester. researchgate.net

Efficiency and Purification Considerations

The efficiency of the monoesterification of itaconic acid is a critical factor, with a general goal of maximizing the yield of the desired monoester while minimizing the formation of byproducts, primarily the diester (dibutyl itaconate) and residual unreacted itaconic acid. The synthesis protocol is generally considered highly efficient and straightforward, avoiding complex purification steps. acs.org

One patented method highlights the importance of reaction conditions in controlling product distribution. A study compared the esterification of itaconic acid with n-butyl alcohol under two different scenarios. The results demonstrate that controlling the presence of water can significantly enhance the selectivity for the monoester. google.com When the reaction was conducted with an initial addition of water, the conversion to the desired monobutyl itaconate was higher, and the formation of the diester byproduct was suppressed. google.com

Effect of Water on Itaconic Acid Esterification with n-Butyl Alcohol
Reaction ConditionMonoester ConversionDiester ConversionRecovered Unreacted Acid
Without Added Water0.65 mole0.12 mole0.23 mole
With 0.8-1.0 mole Water per mole Alcohol0.68 mole0.02 mole0.28 mole

Data sourced from U.S. Patent 3,484,478A. The data represents the conversion of 1.0 mole of itaconic acid. google.com

Purification of this compound typically involves removing the excess alcohol and any catalyst used. google.com Subsequent steps may include distillation or crystallization. google.comgoogle.com In laboratory preparations, after the reaction, unreacted itaconic acid can be filtered off from the cooled reaction mixture. The final product is then recovered by removing the solvent, often benzene, via distillation. google.com For itaconic acid itself, which is the precursor, purification from fermentation broths can be achieved through solvent extraction using n-butanol, followed by concentration. ijpab.com

Process Optimization for Industrial Production

To enhance the efficiency and sustainability of the esterification step itself, significant research has gone into catalysis. The development of robust, reusable heterogeneous catalysts is a key strategy for industrial applications. rsc.org For example, a catalyst system using a bimetallic salt of dodecatungstophosphoric acid supported on mesoporous cellular foam (MCF) has been shown to be highly active and selective for the synthesis of monobutyl itaconate. rsc.org This type of catalyst demonstrates water tolerance and can be easily separated from the reaction mixture and reused, which is highly advantageous for continuous or large-batch industrial processes. rsc.org

Polymerization Behavior of Itaconic Acid Mono N Butyl Ester

Radical Homopolymerization Studies

The radical homopolymerization of itaconic acid esters is known to be sluggish compared to more common vinyl monomers like acrylates and methacrylates. This section details the primary challenges encountered during the homopolymerization of itaconic acid mono-n-butyl ester and the underlying reasons for this behavior.

Challenges of Low Monomer Conversion and Propagation Rates

A significant hurdle in the radical homopolymerization of itaconic acid esters is achieving high monomer conversion and high molecular weight polymers. Research has consistently shown that the free-radical polymerization of itaconates often results in low yields and the formation of oligomers or low molecular weight polymers. nih.gov This is primarily attributed to a very low propagation rate coefficient (k_p), which for itaconates is generally below 10 L·mol⁻¹·s⁻¹. This is more than two orders of magnitude lower than that of methacrylates. nih.gov

Influence of Steric Hindrance at the Reactive Center

The reduced reactivity of itaconic acid derivatives in radical polymerization is largely due to steric hindrance at the reactive center. The presence of two substituent groups on one of the vinyl carbons significantly impedes the approach of the propagating radical to the monomer. This steric congestion is a key factor contributing to the low propagation rate constant observed in these systems.

Studies on similar itaconate esters, such as di-n-butyl itaconate, have highlighted that the bulky ester groups create a sterically hindered environment around the polymerizable double bond. This steric hindrance not only slows down the propagation step but also influences the termination mechanism, with a preference for termination by disproportionation.

Copolymerization with Co-monomers

To overcome the limitations of homopolymerization, copolymerization of this compound with more reactive co-monomers is a common and effective strategy. This approach allows for the incorporation of the functional itaconate monomer into polymer chains, leading to materials with tailored properties.

Reactivity Ratios in Copolymerization Systems

The behavior of a copolymerization system is quantitatively described by the monomer reactivity ratios (r₁ and r₂). These ratios indicate the preference of a propagating radical to add a monomer of its own kind versus the other monomer. In the context of itaconic acid esters, copolymerization with various co-monomers has been investigated to determine these crucial parameters.

For instance, studies on the copolymerization of itaconate esters with monomers like styrene (B11656) and various acrylates have been conducted. nih.govnih.gov The reactivity ratios in these systems are critical for predicting the copolymer composition and microstructure. For the copolymerization of di-n-butyl itaconate (DBI), a structurally similar monomer, with butyl acrylate (B77674) (BA), the reactivity ratios were determined to be r_DBI = 1.26 and r_BA = 0.50. nih.gov

Copolymerization with (Meth)acrylic Monomers

Copolymerization with (meth)acrylic monomers is a particularly important route for creating functional polymers. The incorporation of this compound can introduce carboxylic acid functionality, which can enhance properties like adhesion and provide sites for further chemical modification.

Methyl methacrylate (B99206) (MMA) is a common co-monomer for itaconic acid derivatives. The copolymerization of itaconic anhydride (B1165640) (a precursor to itaconic acid esters) with MMA has been studied, revealing reactivity ratios that suggest the formation of statistical copolymers. researchgate.net For the itaconic anhydride (ITA)-MMA system, reactivity ratios of r_ITA = 1.35 ± 0.11 and r_MMA = 0.22 ± 0.22 have been reported when calculated by the Fineman-Ross method, and r_ITA = 1.27 ± 0.38 and r_MMA = 0.10 ± 0.05 by the Mayo-Lewis method. researchgate.net

Copolymerization with Styrenic Monomers

Copolymerization of itaconic acid esters with styrene is another well-explored area, aiming to create materials with a balance of properties. mdpi.comniscpr.res.in

The copolymerization of di-n-butyl itaconate (DBI) with styrene (S) via nitroxide-mediated polymerization (NMP) has been studied at various temperatures and initial molar feed compositions. mdpi.com These copolymerizations generally followed first-order kinetics for a wide range of initial DBI compositions. mdpi.com However, achieving good control over the number-average molecular weight (Mn) proved challenging, with significant deviations from theoretical values observed. mdpi.com These deviations are attributed to chain transfer reactions, which are more prevalent at higher temperatures, and the inherently poor reactivity of DBI in an NMP mechanism. mdpi.com Lowering the reaction temperature showed some improvement in control, leading to narrower molecular weight distributions, but at the cost of significantly longer polymerization times. mdpi.com

The initial molar feed composition of itaconate esters and styrene significantly influences the copolymerization kinetics and the properties of the resulting polymer. In the NMP of DBI and styrene, copolymerizations were successfully carried out with initial DBI molar feed compositions ranging from 10% to 80%. mdpi.com The composition of the copolymer is a critical factor determining its thermal properties, such as the glass transition temperature (Tg). As the proportion of DBI in the copolymer increases, the Tg decreases, resulting in a less rigid material compared to polystyrene homopolymer. mdpi.com Reactivity ratios for the conventional radical copolymerization of various di-n-alkyl itaconates with styrene have been reported, indicating that both monomers have a tendency to add to the growing polymer chain. mdpi.comniscpr.res.in

Interactive Data Table: NMP of Dibutyl Itaconate (DBI) and Styrene (S)

ParameterObservationReference
Temperature Range70–110 °C mdpi.com
Initial DBI Feed (fDBI,0)10%–80% mdpi.com
KineticsLargely first-order mdpi.com
Molecular Weight ControlDeviations from theoretical Mn mdpi.com
Effect of Lower TemperatureImproved control, longer reaction times mdpi.com
Glass Transition Temperature (Tg)Decreases with increasing DBI content mdpi.com

Copolymerization with other Vinyl Monomers (e.g., Acrylonitrile, Vinyl Chloride)

Itaconic acid and its derivatives can be copolymerized with a variety of other vinyl monomers, although they often act as retarding agents. uni-freiburg.de Despite this, the copolymerizations proceed more readily than the homopolymerization of itaconic acid. uni-freiburg.de In copolymerizations with acrylonitrile, copolymers with an excess of itaconic acid units are formed when the reaction is conducted at a low pH. uni-freiburg.de At neutral or slightly acidic conditions, the resulting polymer is more statistical with a tendency towards alternation. uni-freiburg.de The copolymerization of monoesters of itaconic acid with vinyl chloride has also been investigated. researchgate.net

Controlled/Living Radical Polymerization (CRP) Techniques

The challenges associated with the free radical polymerization of itaconic acid derivatives, such as low rates and poor molecular weight control, can be largely overcome using controlled/living radical polymerization (CRP) techniques. nih.govresearchgate.net Methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization have proven effective. researchgate.netnih.gov By optimizing reaction conditions, particularly the temperature, it is possible to achieve linear relationships between molar mass and conversion, leading to the synthesis of homopolymers with high molar masses and narrow polydispersity indices. nih.gov Nitroxide-mediated polymerization (NMP) has also been explored for the copolymerization of itaconate esters with styrene, though with some limitations in molecular weight control. mdpi.com These CRP techniques represent a significant advancement, enabling the design of functional polymers with controlled architectures from bio-based itaconic acid derivatives. researchgate.netnih.gov

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique known for its tolerance to a wide range of functional monomers and reaction conditions, enabling the synthesis of polymers with complex architectures.

The RAFT process has been successfully applied to itaconic acid derivatives to create well-defined polymers. Research on dialkyl itaconates, which are structurally similar to the mono-n-butyl ester, demonstrates that RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (dispersity, Đ). researchgate.net Studies show that the number-average molecular weight of poly(itaconate)s increases linearly with monomer conversion, a key indicator of a controlled or living polymerization process. researchgate.net

For instance, the RAFT polymerization of various itaconic acid esters and imides has been achieved using different RAFT agents, yielding polymers with predictable molecular weights and relatively low dispersity. researchgate.net This control over the polymerization process is crucial for designing materials with specific properties.

Table 1: Illustrative RAFT Polymerization of Itaconic Acid Derivatives This table is a representative summary based on findings for structurally similar itaconate esters.

Monomer RAFT Agent Mn ( kg/mol ) Dispersity (Đ) Reference
Di-n-butyl itaconate (DBI) Trithiocarbonate-based Controlled ~1.2-1.4 researchgate.net
Dimethyl itaconate (DMI) Trithiocarbonate-based Controlled ~1.2-1.4 mdpi.com

This precision allows for the creation of advanced polymer structures, such as block copolymers, by sequential monomer addition. researchgate.net The ability to control the synthesis is a significant advantage for producing tailored, bio-based polymeric materials.

A significant advantage of RAFT polymerization is the preservation of the thiocarbonylthio group at the polymer chain end. This functionality allows the polymer to act as a macro-RAFT agent for subsequent polymerization, leading to the formation of block copolymers. researchgate.net This was demonstrated in the synthesis of triblock copolymers with soft poly(itaconate) segments and hard poly(itaconimide) segments. researchgate.net

Furthermore, the terminal group can be chemically modified to introduce other functionalities. This opens up possibilities for creating functional materials, such as polymer-protein conjugates, by reacting the end group with specific chemical moieties on other molecules. The stability and reactivity of the end group are key to these post-polymerization modifications.

Nitroxide-Mediated Polymerization (NMP)

NMP is another prominent CRP technique that utilizes a stable nitroxide radical to reversibly cap the growing polymer chain, allowing for controlled polymerization.

The direct homopolymerization of itaconate esters like di-n-butyl itaconate (DBI) via NMP has proven to be unfeasible. mdpi.com This difficulty arises from the formation of a highly stable adduct between the nitroxide radical (e.g., from an alkoxyamine initiator like NHS-BlocBuilder) and the itaconate monomer. mdpi.com This adduct is centered on a quaternary carbon, which creates a high activation energy barrier, preventing the release of propagating radicals needed for polymerization to proceed. mdpi.com Consequently, attempts to homopolymerize DBI and dimethyl itaconate (DMI) using NMP have resulted in no polymer formation. mdpi.com It is expected that this compound would face the same challenge due to its analogous structure.

While NMP homopolymerization of itaconates is not viable, copolymerization with a more reactive comonomer offers a successful alternative. mdpi.com Studies have shown that di-n-butyl itaconate can be effectively copolymerized with styrene using NMP. mdpi.com These copolymerizations were achievable across a range of initial feed compositions and temperatures (e.g., 70–110 °C). mdpi.com

The resulting copolymers, however, showed significant deviations from theoretical molecular weights, suggesting the occurrence of side reactions like chain transfer, especially at higher temperatures. mdpi.com To mitigate these side reactions and improve control, performing the copolymerization at lower temperatures (e.g., 70 °C) for longer durations has shown some success, yielding copolymers with improved dispersity (Đ = 1.3–1.5). mdpi.com

Table 2: NMP Copolymerization of Di-n-butyl Itaconate (DBI) with Styrene (S) Data adapted from studies on DBI as a proxy for this compound.

Initial DBI Feed (molar %) Temperature (°C) Dispersity (Đ) Outcome Reference
10 - 80% 110 High Deviations from theoretical Mn due to chain transfer mdpi.com

Atom Transfer Radical Polymerization (ATRP) Considerations

ATRP is a robust CRP method that involves the reversible activation of a dormant alkyl halide species by a transition metal complex, typically copper-based. wikipedia.org The application of ATRP to itaconate esters has been explored, but it comes with specific considerations due to the monomer's structure.

The primary challenges in the ATRP of itaconates are steric hindrance and a low propagation rate constant, which can lead to slow polymerization and potential side reactions. rsc.orgmdpi.com For dimethyl itaconate (DMI), ATRP using a standard CuX/2,2′-bipyridine catalytic system showed controlled behavior, with a linear increase in molecular weight versus conversion, but only up to approximately 50% conversion, after which the polymerization rate decreased abruptly. mdpi.com

To address these issues, modified ATRP techniques have been investigated. Reverse ATRP, which uses a conventional radical initiator in the presence of the higher oxidation state metal complex (e.g., CuBr₂/ligand), has been shown to be effective for polymerizing DMI. rsc.orgrsc.org This approach has yielded poly(dimethyl itaconate) with higher conversions (up to 70%) and low dispersity (Đ ≈ 1.06–1.38). rsc.orgnih.gov

Key considerations for a successful ATRP of itaconate esters include:

Temperature: Higher temperatures can increase polymerization rates but may also promote side reactions like chain transfer, negatively impacting control over the polymer's molecular weight. rsc.org

Catalyst System: The choice of ligand for the copper catalyst is crucial for solubilizing the metal salt and tuning its reactivity to match the sluggish kinetics of itaconate monomers. rsc.orgwikipedia.org

Initiator: The efficiency of initiation plays a significant role. Novel azo initiators have been developed that show higher initiation efficiency than traditional ones like AIBN in reverse ATRP systems. rsc.orgnih.gov

Optimizing these parameters is essential to achieve well-defined polymers from this compound using ATRP. nih.gov

Emulsion Polymerization of this compound and its Derivatives

Emulsion polymerization is a key technique for producing waterborne polymer dispersions, also known as latexes, which are utilized in a wide array of applications such as paints, adhesives, and coatings. engconfintl.orgnih.gov This method offers advantages like easy handling of the polymer, both during the polymerization process and in the final application, as well as an improved health and safety profile due to the absence of volatile organic compound (VOC) generating solvents. engconfintl.org The polymerization of itaconic acid and its derivatives, including mono-n-butyl itaconate, via emulsion techniques has been a subject of interest due to the bio-based origin of itaconic acid, which is produced commercially by the fermentation of carbohydrates. engconfintl.org

However, the emulsion polymerization of itaconate esters presents challenges compared to conventional petroleum-based monomers like acrylics. engconfintl.org Polymerization rates are typically slower, which can lead to lower instantaneous monomer conversions. engconfintl.org This necessitates adjustments to the polymerization conditions, such as slower monomer feeding profiles and longer reaction times. engconfintl.org Despite these challenges, stable latexes with high solids content have been successfully prepared for applications like pressure-sensitive adhesives. engconfintl.org

The structure of the itaconate monomer, with its di-acid functionality, allows for flexibility in modifying its properties. Itaconic acid can be reacted with alcohols to form mono-esters, like mono-n-butyl itaconate, which alters its polarity and can be beneficial for incorporation into copolymers. engconfintl.org These bio-based itaconate esters offer several advantages over their acrylic counterparts, including higher boiling points, lower volatility, and high hydrophobicity. engconfintl.org

Strategies for Achieving High Monomer Conversions and Yields

Achieving high monomer conversions is a critical goal in the emulsion polymerization of itaconic acid esters to ensure the production of commercially viable products with low residual monomer content. google.com Several strategies have been explored to overcome the inherently sluggish polymerization kinetics of itaconates. researchgate.net

One effective approach is the use of a seeded semibatch emulsion polymerization process. This technique provides better control over the reaction heat and allows for the manipulation of feeding parameters to manage the composition of the polymer chains, which is particularly useful when dealing with monomers that have unfavorable reactivity ratios. nih.gov By carefully controlling the monomer feed rate, it is possible to maintain starved-fed conditions, where the monomer is consumed as it is added to the reactor. This helps to achieve high conversion and can influence the microstructure of the resulting polymer. mdpi.com

The choice of initiator system and reaction temperature also plays a crucial role. Low-temperature redox free-radical initiator systems, such as hydrogen peroxide/ascorbic acid or t-butyl peroxide/ascorbic acid, have been shown to be effective. google.com Lowering the polymerization temperature can lead to an increase in the molecular weight of the resulting polymer. google.com For instance, studies on dibutyl itaconate have shown that polymerization temperatures should ideally be kept below 60°C to minimize depropagation reactions that can limit conversion. uni-freiburg.de

Finally, optimizing the surfactant system and utilizing seed particles are fundamental to achieving stable emulsion polymerization and high conversion. The seed particles absorb the monomer, providing loci for polymerization and allowing for the production of polymers with a desired particle size. google.comgoogle.com The use of a seed latex allows the polymerization to proceed in a controlled manner, leading to monomer conversions in the range of 75% to 99%. google.com

The following table summarizes experimental data on monomer conversion for itaconate esters under different polymerization conditions:

Monomer SystemPolymerization TechniqueTemperature (°C)Conversion (%)Reference
Dimethyl Itaconate / Dibutyl Itaconate (10/90 wt%)Seeded Emulsion Polymerization-87 google.com
Dibutyl ItaconateSeeded Emulsion Polymerization-78 google.com
Dibutyl ItaconateSeeded Emulsion Polymerization-Complete google.com
Dibutyl ItaconateBulk Polymerization8056 google.com
Dibutyl ItaconateBulk Polymerization6052 google.com
Dibutyl Itaconate / Lauryl Methacrylate / Itaconic AcidBatch Emulsion Polymerization->97 mdpi.com

Seeded Semibatch Emulsion Polymerization

Seeded semibatch emulsion polymerization is a widely employed and effective strategy for the polymerization of this compound and its derivatives. nih.govgoogle.com This technique involves the initial introduction of a "seed" latex, which consists of pre-formed polymer particles, into the reactor. google.comgoogle.com The monomer, in this case, this compound or a mixture with other comonomers, is then fed into the reactor over a period of time, often along with the initiator. nih.govdatapdf.com

The seeded approach also provides excellent control over the particle size and particle size distribution of the final latex. google.com The polymerization occurs within the existing seed particles, which swell as they absorb the monomer, leading to a more uniform particle growth and avoiding a secondary nucleation event that could lead to a broad particle size distribution. google.comgoogle.com

In the context of itaconate polymerization, the seeded semibatch process has been shown to be crucial for successfully incorporating these less reactive monomers into copolymer chains with more reactive monomers like acrylates and methacrylates. nih.gov By carefully managing the feed of the monomer mixture, the composition of the resulting copolymer can be better controlled, overcoming challenges posed by unfavorable reactivity ratios. nih.gov Research has demonstrated that this technique can lead to high incorporation of dibutyl itaconate into (meth)acrylic waterborne polymers in short reaction times. nih.gov

The following table presents data from a seeded semibatch emulsion polymerization experiment involving an itaconate ester:

ParameterValueReference
MonomerDibutyl Itaconate google.com
Polymerization TypeSeeded Emulsion Polymerization google.com
Solids Content16.11 wt% google.com
Conversion78% google.com
Number Average Molecular Weight (Mn)6,169 g/mole google.com
Weight Average Molecular weight (Mw)11,237 g/mole google.com
Volume Average Particle Size37 nm google.com
Number Average Particle Size22 nm google.com
Glass Transition Temperature (Tg)-9.5 °C (major), 108 °C (minor) google.com

Formation and Analysis of Ultra-high Molar Mass Nanogel Fractions

During the emulsion polymerization of itaconic acid esters and other monomers, the formation of insoluble polymer fractions, often referred to as gel or nanogel, can occur. datapdf.com This is particularly relevant in systems where cross-linking reactions take place. The analysis of these fractions, especially those with ultra-high molar mass, is crucial for understanding the polymer's microstructure and its end-use properties.

The formation of gel is often a consequence of chain transfer to polymer reactions, which can lead to the formation of branched and ultimately cross-linked polymer networks. datapdf.com In the case of itaconate polymerization, intramolecular chain transfer reactions have been observed, particularly at higher temperatures. google.com While these reactions can lead to branching, the intentional introduction of a cross-linking comonomer is a more direct route to forming a gel network.

The quantification of the gel fraction is typically performed through soxhlet extraction, where the soluble portion of the polymer (the sol) is extracted using a suitable solvent, leaving behind the insoluble gel. The gel fraction is then determined gravimetrically. mdpi.com

The molecular weight of the soluble fraction (sol) can be analyzed using techniques like Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). researchgate.netmdpi.com GPC separates polymer chains based on their hydrodynamic volume, allowing for the determination of number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (Mw/Mn). google.comgoogle.com However, the ultra-high molar mass of the nanogel fraction makes it insoluble and thus not directly analyzable by conventional GPC methods that require the sample to be dissolved.

The presence of a gel fraction can significantly impact the mechanical and viscoelastic properties of the final polymer. For example, in pressure-sensitive adhesives, a certain degree of cross-linking is often desirable to achieve the right balance of adhesive and cohesive properties. mdpi.com Studies on copolymers of dibutyl itaconate and lauryl methacrylate have shown that an increase in the lauryl methacrylate content can lead to a more cross-linked microstructure and higher molecular weight. mdpi.com

Cross-linking Induction in Emulsion Polymerization

Cross-linking can be intentionally induced during the emulsion polymerization of this compound to tailor the properties of the final polymer for specific applications. This is often achieved by incorporating a small amount of a multifunctional monomer, known as a cross-linker, into the polymerization recipe. mdpi.com These cross-linkers possess two or more reactive double bonds, allowing them to connect multiple polymer chains together, forming a three-dimensional network.

The introduction of a bio-based itaconate cross-linker has been shown to improve both the kinetics and the mechanical characteristics of the resulting polymers. nih.gov The formation of a cross-linked structure can enhance properties such as gel strength and the ability of a superabsorbent polymer to absorb water under load. researchgate.net

The timing and method of introducing the cross-linker can influence the final polymer architecture. For instance, a cross-linker can be included in the initial monomer feed in a semibatch process or added at a later stage. The monomer feed rate in a semi-batch process can also significantly impact the degree of cross-linking. mdpi.com Even under starve-fed conditions, the monomer feed rate can influence the instantaneous unreacted monomer concentration, which in turn affects the efficiency of the cross-linking reactions. mdpi.com

In some cases, cross-linking can also occur through chain transfer to polymer reactions, especially at high monomer conversions. mdpi.com This can lead to the formation of branched structures and, eventually, a cross-linked network. The presence of itaconic acid itself in a copolymer formulation can increase the gel content of the polymers due to the reactivity of the carboxylic acid groups. researchgate.net

The following table highlights the effect of adding a cross-linker on the properties of a superabsorbent polymer:

PropertyUntreated Superabsorbent PolymerSurface-Crosslinked Superabsorbent PolymerReference
Storage Modulus-Increased by ~12 times researchgate.net
Absorbency Under Load-Improvement up to 220% researchgate.net

Structure Property Relationships and Polymer Performance

Influence of Monomer and Ester Substituent Structure on Polymer Microstructure

The microstructure of a polymer, including chain length and tacticity, is established during polymerization. For itaconates, the bulky ester substituents play a critical role in influencing the kinetics of this process.

In the radical polymerization of itaconate esters, the size of the alkyl group on the ester moiety has a distinct effect on the propagation rate constant (kₚ). Unlike linear alkyl methacrylates where kₚ tends to increase with the length of the side chain, itaconates exhibit an opposite trend. Research indicates that the propagation rate coefficient clearly decreases as the size of the ester group increases. mdpi.com This phenomenon is attributed to the presence of two side chains in itaconates, which can lead to a zig-zag alignment motif. This alignment increases the distance between the olefinic bonds of the monomers, thereby decreasing propagation rates. mdpi.com

The steric hindrance imposed by the itaconate monomer's structure also results in slow propagation and termination rates. uni-freiburg.denih.gov The termination rate constant (kₜ) is significantly lower for itaconates compared to corresponding methacrylates, which is a direct consequence of the steric hindrance at the reactive center. uni-freiburg.de

Table 1: Influence of Ester Group Size on Propagation Rate Constant (kₚ) for Itaconates

Monomer Propagation Rate Constant (kₚ) Trend Rationale
Itaconate Esters Decreases with increasing ester group size Increased steric hindrance and zig-zag alignment of monomers increasing the distance between double bonds. mdpi.com

This table provides a qualitative comparison based on trends identified in the literature.

The relatively low reactivity of itaconic acid and its esters in radical polymerization is a well-documented characteristic. researchgate.net This sluggish reactivity is a result of combined steric and electronic effects. uni-freiburg.de The primary factor is the significant steric hindrance caused by the two carboxyl or ester groups attached to the vinylidene carbon. This bulkiness impedes the approach of incoming monomers to the growing polymer chain, thus lowering the propagation rate. researchgate.net

Furthermore, the potential for allylic stabilization of the radical on the itaconate monomer can lead to degradative chain transfer, another factor contributing to the slow reaction and often resulting in polymers with low molar masses. researchgate.net The presence of allylic protons allows for chain transfer to the monomer, which can limit the achievable molecular weight. uni-freiburg.de

Correlation of Polymer Composition with Thermomechanical Attributes

The incorporation of itaconic acid mono-n-butyl ester into a polymer backbone directly influences its physical and mechanical properties, most notably its response to temperature and stress.

The glass transition temperature (T₉) is a critical parameter that defines the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. The n-butyl ester group in this compound acts as an internal plasticizer, increasing the free volume within the polymer matrix and enhancing the mobility of the polymer chains.

Consequently, polymers rich in n-butyl itaconate units exhibit lower T₉ values. For instance, poly(di-n-butyl itaconate) has a reported T₉ of -26.48°C. google.com When di-n-butyl itaconate is copolymerized with monomers that typically produce high-T₉ homopolymers, such as styrene (B11656), the resulting copolymer shows a significant depression in its T₉, indicating the effective plasticizing action of the butyl itaconate units. mdpi.com This modulation allows for the tailoring of a material's flexibility and operating temperature range. The T₉ for a polymer made with dibutyl itaconate can range from -40.0°C to +20.0°C, depending on the copolymer composition. google.com

Table 2: Glass Transition Temperatures (T₉) of Itaconate-Containing Polymers

Polymer/Copolymer System Glass Transition Temperature (T₉) Reference
Poly(di-n-butyl itaconate) -26.48°C google.com
Copolymers of Dimethyl Itaconate and Dibutyl Itaconate 51.9°C (for 60/40 wt% ratio) google.com

The mechanical properties of polymers containing this compound are directly related to the polymer's T₉ and intermolecular forces. The flexible n-butyl side chains that lower the T₉ also contribute to a softer, more flexible material. This typically translates to lower pendulum hardness values compared to polymers with shorter, less mobile side chains (like methyl esters) or more rigid backbone structures. The increased chain mobility allows the material to deform more easily under the pendulum's impact, dissipating energy and resulting in a lower hardness reading. While specific pendulum hardness data for the homopolymer of this compound is not detailed in the available literature, the established relationship between the long alkyl chain, reduced T₉, and increased flexibility strongly suggests a lower hardness compared to its more rigid counterparts.

Thermal Degradation Mechanisms of Poly(itaconates)

The thermal stability and degradation pathways of poly(itaconates) are influenced by the structure of both the polymer backbone and the ester side groups. researchgate.netsemanticscholar.org Generally, the thermal stability of poly(di-n-alkyl itaconates) decreases as the size of the alkyl ester substituent increases. akjournals.com

Depolymerization, initiated by either β-scission or random main-chain scission, is the predominant mechanism of thermolysis for most poly(itaconates), leading to high yields of the corresponding monomer. researchgate.netsemanticscholar.orgdoaj.org However, this process is often accompanied by other reactions. For higher poly(di-n-alkyl itaconates), such as those with n-butyl groups, branching and crosslinking can occur at lower degradation temperatures (below 280°C). researchgate.net

The presence of β-hydrogens in the n-butyl ester substituent also allows for ester decomposition to occur during thermolysis. researchgate.net This can lead to side-chain scission, resulting in the formation of products like carbon dioxide, carbon monoxide, and the corresponding alkene (1-butene). akjournals.com The initial step in the thermal oxidative degradation of a related elastomer, poly(dibutyl itaconate-co-butadiene), was identified as the cleavage of the ester bond. nih.gov

The degradation process for poly(itaconates) often occurs in multiple stages. For poly(di-n-hexyl itaconate), differential thermogravimetry (DTG) curves show two distinct peaks, indicating a two-stage degradation process. bg.ac.rs The lower-temperature peak is associated with the scission of chains at terminal double bonds, which act as weak links for initiating degradation. bg.ac.rs

Molecular Weight and Polydispersity Index Effects on Performance

The molecular weight and polydispersity index (PDI) are fundamental polymer characteristics that exert a significant influence on their physical and mechanical properties. For poly(this compound), these parameters are anticipated to be pivotal in defining its performance profile.

In general, an increase in a polymer's molecular weight often correlates with an improvement in its mechanical properties, such as strength and toughness. In terms of thermal stability, research on poly(alkyl methacrylates) has demonstrated that polymers with a higher molecular weight tend to have greater thermal resistance. polychemistry.com A similar trend can be reasonably inferred for poly(this compound), where longer polymer chains would necessitate more energy to overcome intermolecular forces and initiate the degradation process.

Table 4: Predicted Influence of Molecular Parameters on Polymer Properties

ParameterInfluence on Performance
Increasing Molecular WeightLikely leads to enhanced thermal stability and improved mechanical strength.
Increasing Polydispersity Index (PDI)Expected to have a minimal effect on the glass transition temperature but could influence mechanical properties due to the combined effects of low and high molecular weight fractions.

Advanced Applications in Polymer and Material Science

Bio-based UV-Curing Oligomers and Resins

Itaconic acid monoesters are increasingly utilized in the formulation of bio-based oligomers and resins for ultraviolet (UV) curing applications. acs.org These materials are of high interest as they provide an eco-friendly substitute for acrylic acid in materials designed to harden rapidly upon exposure to UV light. acs.org The versatility of itaconic acid allows it to be incorporated into unsaturated polyesters, which can then serve as oligomers for UV-curing applications. nih.govacs.org This approach is particularly relevant for developing sustainable technologies in coatings, inks, and additive manufacturing. acs.org

In the field of surface coatings, renewable unsaturated polyesters have been synthesized from itaconic acid for use in UV-curable formulations. d-nb.inforesearchgate.net Research has focused on creating solvent-free polyester (B1180765) condensation products with succinic acid and 1,4-butanediol, where the itaconic acid content can be adjusted to tune the final mechanical properties of the crosslinked coating. d-nb.inforesearchgate.net Studies have demonstrated that itaconate-based polyesters can achieve a degree of curing up to 75% without the need for additional reactive diluents, and the mechanical properties, such as hardness and crosslinking density, show a clear correlation with the itaconic acid concentration in the polymer backbone. d-nb.inforesearchgate.net

Itaconic acid-derived polyesters are also being developed as binder resins for UV-curing offset printing inks. researchgate.net These acrylate-free polyester itaconates can have a renewable content of up to 100%. researchgate.net While the reactivity of these itaconate-based resins is slightly lower than that of commercial polyester acrylates, they form printing inks with promising properties, successfully eliminating the use of acrylic acid, which is known for its pungent odor and high allergic potential. researchgate.net The development of these materials addresses the growing demand for UV-curing inks with reduced volatile organic compound (VOC) emissions and improved safety profiles for non-absorbing substrates. researchgate.net

Scientists have successfully formulated (meth)acrylate-free photocurable resins by polymerizing itaconic acid with terpene-derived polyols to create poly(ester-thioether)s. acs.org These polymers, when mixed with itaconic acid-based reactive diluents and a suitable photoinitiator system, yield resins that can be 3D printed into solid objects. acs.org Similarly, photocurable inks based on itaconic acid have been formulated with citrate (B86180) and itaconate cross-linkers for stereolithography, achieving a bio-based content as high as 96.5%. nih.gov These advancements are crucial as bio-based materials for additive manufacturing are still not widely available. nih.govacs.org

A key area of research is the direct comparison of itaconic acid-based resins with their acrylic acid-derived counterparts, particularly in UV-curing systems. When monoesters of itaconic acid are used to functionalize epoxidized soybean oil, the resulting oligomers exhibit distinct properties compared to acrylated soybean oil. acs.org

Studies show that the viscosity of the itaconic acid-based oligomers is lower than that of the acrylic acid-derived versions. acs.org This lower viscosity is advantageous for many applications, including coatings and 3D printing, as it can improve processability. acs.orgnih.gov In terms of reactivity, the itaconic acid-based oligomers demonstrate a lower rate of polymerization under UV light. acs.org However, despite the slower reaction speed, the final double bond conversion can be higher in some cases for the itaconate systems. acs.org Furthermore, monomethyl itaconate shows significantly lower volatility compared to acrylic acid, which is a major advantage in terms of handling and environmental impact. acs.orgresearchgate.net

PropertyItaconic Acid Monoester-Derived ResinsAcrylic Acid-Derived ResinsReference
ViscosityLowerHigher acs.org
Polymerization RateLowerHigher acs.org
Double Bond ConversionCan be higher in some casesGenerally high acs.org
Volatility of MonomerExtremely lowVery high acs.orgresearchgate.net

Functionalized Vegetable Oils and Bioderived Materials

Itaconic acid mono-n-butyl ester plays a crucial role in the chemical modification of vegetable oils and other bio-based feedstocks to produce new functional materials. This strategy leverages the renewable nature of both the acid and the oil to create sustainable polymers.

A significant application is the reaction of itaconic acid monoesters with epoxidized vegetable oils, such as epoxidized soybean oil (ESO), to create bio-based thermosets. acs.orgacs.org In this process, known as itaconation, the carboxylic acid group of the itaconic acid monoester opens the epoxide ring on the vegetable oil, forming a β-hydroxy ester and grafting the reactive itaconate functionality onto the oil's triglyceride structure. acs.orgacs.orggoogle.com

This reaction is a sustainable alternative to using acrylic acid for the same purpose. acs.orgresearchgate.net The resulting itaconated epoxidized soybean oil (IESO) is a resin that can be cured via UV-initiated radical polymerization. acs.orgresearchgate.net Research comparing IESO with acrylated epoxidized soybean oil (AESO) has shown that the cured IESO materials exhibit comparable or even superior properties, including higher glass transition temperatures (Tg) and modulus, making them suitable for various coating and thermoset applications. acs.orgresearchgate.net This method effectively introduces photocurable double bonds into the ESO structure, transforming the oil into a valuable polymer precursor. google.com

Itaconic acid is also instrumental in creating novel bio-based monomers from other vegetable oil sources like Camelina oil (CO). dntb.gov.uaresearchgate.net A multi-step synthesis has been developed where Camelina oil first undergoes transesterification and epoxidation. dntb.gov.uaresearchgate.net The resulting epoxidized methyl esters are then reacted with itaconic acid in a process called itaconation. dntb.gov.uaresearchgate.net This yields a bio-based monomer (BM) that is a blend of fatty acid methyl esters functionalized with reactive methyl itaconate groups. dntb.gov.uaresearchgate.net

This newly synthesized monomer can be copolymerized with standard acrylic monomers via emulsion polymerization to produce film-forming latexes. dntb.gov.uaresearchgate.net The incorporation of this Camelina oil-derived monomer into the polymer structure has been shown to increase the hardness and glass transition temperature of the resulting material. dntb.gov.uaresearchgate.net For instance, adding 30 wt.% of the bio-based monomer can enhance hardness by about 11% and raise the glass transition temperature by 9°C. dntb.gov.uaresearchgate.net The presence of the itaconate functionalities also induces crosslinking, demonstrating its reactivity and successful incorporation into the final polymer network. dntb.gov.uaresearchgate.net

Components in Thermoplastic Elastomers

While research on itaconic acid and its diesters in thermoplastic elastomers is more established, the incorporation of this compound as a comonomer presents an intriguing avenue for tailoring the properties of these materials. The presence of both a flexible butyl chain and a reactive carboxylic acid group allows for the modification of both the soft and hard segments of thermoplastic elastomers.

The inclusion of this compound can potentially enhance the polarity and functionality of the elastomer, leading to improved adhesion to various substrates and compatibility with other polar polymers. The carboxylic acid group can also serve as a site for secondary cross-linking, which can improve the mechanical properties and thermal stability of the final elastomer.

Waterborne Resin Formulations

This compound is a valuable component in the formulation of waterborne resins, particularly in emulsion polymerization for coatings and adhesives. nih.govgzshuangjian.com Its application in this area is driven by the desire to reduce volatile organic compounds (VOCs) and to develop more environmentally friendly coating systems.

In emulsion polymerization, this compound can be copolymerized with other monomers, such as acrylates and styrenics, to produce latexes with a range of properties. The carboxylic acid functionality of the monoester can improve the stability of the latex particles and enhance the adhesion of the resulting coating to substrates. Furthermore, the butyl ester group can act as a built-in coalescing agent, reducing the need for external solvents to facilitate film formation. The use of itaconic acid and its esters in waterborne coatings has been shown to improve properties like wet scrub resistance, which is crucial for architectural paints. researchgate.net

PropertyObservationReference
Latex Stability The carboxylic acid group enhances colloidal stability of the latex. researchgate.net
Adhesion The polar nature of the monoester improves adhesion to various substrates. nih.gov
Film Formation The butyl ester group can act as an internal plasticizer, aiding in film formation. nih.gov
Wet Scrub Resistance Incorporation of itaconic acid can improve the durability of pigmented paints. researchgate.net

Specialty Surfactants

The amphiphilic nature of this compound, possessing both a hydrophilic carboxylic acid head and a hydrophobic butyl tail, makes it a candidate for the synthesis of specialty surfactants. isca.inunh.edu By modifying the carboxylic acid group, a variety of anionic and non-ionic surfactants can be produced.

Research on sodium itaconate monoesters with varying alkyl chain lengths has demonstrated their ability to form micelles in aqueous solutions. isca.in The critical micelle concentration (CMC), a measure of surfactant efficiency, is influenced by the length of the alkyl chain. For itaconic acid monoesters, the CMC generally decreases as the hydrophobicity of the alkyl chain increases. This suggests that this compound-based surfactants would exhibit a balance of water solubility and surface activity. These polymerizable surfactants are of interest for creating stable, functional polymeric nanoparticles. isca.in

Surfactant PropertyFindingReference
Synthesis Itaconate monoesters can be synthesized from itaconic anhydride (B1165640) and the corresponding alcohol. isca.in
Micellization Sodium salts of itaconate monoesters act as anionic surfactants, forming micelles in aqueous solutions. isca.in
Critical Micelle Concentration (CMC) The CMC is dependent on the hydrophobic chain length, with longer chains generally leading to lower CMCs. isca.in

Cross-linking Agents in Polymer Systems

The dual functionality of this compound, with its polymerizable double bond and reactive carboxylic acid group, allows it to act as a cross-linking agent in various polymer systems. The vinyl group can participate in free-radical polymerization to form linear or branched polymers, while the carboxylic acid group can undergo secondary reactions to create a cross-linked network. google.com

This cross-linking can be achieved through various chemical reactions, such as esterification with polyols, amidation with polyamines, or reaction with epoxy resins. The resulting cross-linked polymers can exhibit enhanced mechanical strength, thermal stability, and solvent resistance. A patent describes the use of itaconic acid to create hard, insoluble materials through cross-linking with difunctional compounds, highlighting the potential of its derivatives like the mono-n-butyl ester in this application. google.com

Potential in Hydrogel Technologies

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are a key area of research for biomedical and agricultural applications. nih.govnih.gov Itaconic acid and its copolymers are frequently used in the synthesis of pH-sensitive hydrogels due to the presence of carboxylic acid groups that can ionize in response to changes in pH. nih.govnih.gov

While specific research on this compound in hydrogels is limited, its structure suggests significant potential. The incorporation of the mono-n-butyl ester into a hydrogel network could introduce hydrophobic domains, leading to the formation of physically cross-linked networks and influencing the swelling behavior and mechanical properties of the hydrogel. The carboxylic acid group would still provide pH-responsiveness, allowing for the controlled release of entrapped molecules. nih.gov The balance between the hydrophilic acid and the hydrophobic ester could be tuned to create hydrogels with specific swelling ratios and release kinetics. nih.govnih.gov

Hydrogel PropertyPotential Influence of this compoundReference
Swelling Behavior The hydrophobic butyl group may reduce overall swelling capacity compared to hydrogels made with itaconic acid alone, but could enhance mechanical stability. nih.govnih.gov
pH-Responsiveness The carboxylic acid group will impart pH-sensitivity, allowing for controlled swelling and release. nih.govnih.gov
Mechanical Properties The introduction of hydrophobic interactions could lead to tougher and more robust hydrogels. nih.gov

Table of Compounds

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed characterization of both the monomer and the resulting polymers of itaconic acid mono-n-butyl ester. It provides insights into reaction kinetics, polymer structure, and tacticity.

1H NMR for Kinetic Experiments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in monitoring the kinetics of polymerization reactions in real-time. By tracking the disappearance of specific proton signals associated with the monomer's vinyl group, researchers can calculate the monomer conversion as a function of time. nih.gov In-line ¹H NMR monitoring, where spectra are acquired directly from the reaction mixture at set intervals, allows for the precise determination of polymerization rates. nih.gov For instance, in the copolymerization of itaconates with other monomers like butyl acrylate (B77674), the olefinic proton signals of the different monomers are typically well-separated, enabling the simultaneous tracking of individual monomer consumption. nih.gov This kinetic data is essential for determining reactivity ratios, which are critical for designing copolymers with specific compositions and properties. nih.govresearchgate.netresearchgate.net

A typical setup for in-situ NMR involves a reaction tube placed directly in the NMR spectrometer, which is preheated to the desired reaction temperature. nih.gov A series of single-scan spectra can be measured at short intervals to generate a detailed kinetic profile. nih.gov The change in the integral of characteristic monomer peaks over time provides a direct measure of the polymerization rate. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound Monomer

ProtonChemical Shift (ppm)
Vinylic Protons~6.41, 5.79
Methylene (B1212753) Protons (backbone)~3.37
Butyl Ester ProtonsVariable

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. nih.govchemicalbook.com

13C NMR for Structural Details and Tacticity

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides more detailed information about the polymer's microstructure, including the formation of ester bonds and the tacticity of the polymer chain. nih.gov While ¹H NMR is excellent for kinetics, ¹³C NMR offers a greater chemical shift dispersion, which helps in resolving complex structural features. nih.gov

In the analysis of copolymers, ¹³C NMR spectra can confirm the successful incorporation of the this compound into the polymer backbone. nih.gov The appearance of new signals corresponding to the ester carbonyl and the carbons in the polymer backbone, which differ from the monomer signals, serves as evidence of polymerization. nih.govresearchgate.net Furthermore, the fine structure of the signals in the ¹³C NMR spectrum can provide information about the stereochemistry of the polymer chain, known as tacticity. This refers to the relative stereochemistry of adjacent chiral centers in the polymer. Different tacticities (isotactic, syndiotactic, atactic) can lead to different physical and mechanical properties of the polymer.

Table 2: Representative ¹³C NMR Chemical Shifts for Itaconic Acid

Carbon AtomChemical Shift (ppm)
C1 (C=CH₂)144.458
C2 (COOH)178.629

Note: Data is for itaconic acid in D₂O at 298K and pH 7.4. bmrb.io Shifts for the mono-n-butyl ester derivative will vary.

Chromatographic Techniques for Polymer Analysis

Chromatographic methods are essential for separating and analyzing the complex mixtures that result from polymerization reactions. These techniques are particularly important for determining the molar mass and molar mass distribution of the synthesized polymers.

Gel Permeation Chromatography (GPC) for Molar Mass Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molar mass distribution of polymers. uni-paderborn.de In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer retention time. uni-paderborn.de This separation by hydrodynamic volume allows for the determination of the number-average molar mass (Mn), weight-average molar mass (Mw), and the dispersity (Đ = Mw/Mn) of the polymer sample. nih.gov

The system is calibrated using polymer standards of known molar mass, such as polystyrene or polymethylmethacrylate. uni-paderborn.de GPC is a relative method, and the choice of solvent and calibration standards is crucial for obtaining accurate results. uni-paderborn.de For poly(this compound), suitable solvents like tetrahydrofuran (B95107) (THF), chloroform, or N,N-dimethylacetamide (DMAc) would be used. uni-paderborn.de

Asymmetric Flow-Field Flow Fractionation Coupled with Multiangle Light Scattering (AF4-MALS)

Asymmetric Flow-Field Flow Fractionation (AF4) is a powerful separation technique that can be used as an alternative or complement to GPC. nih.gov Unlike GPC, AF4 does not use a packed column, which minimizes shear degradation and interactions with a stationary phase that can be problematic for some polymers. taylorandfrancis.com Separation in AF4 occurs in a thin, ribbon-like channel where a cross-flow pushes the sample components towards an accumulation wall. nih.gov Smaller particles, having higher diffusion rates, are carried away by the parabolic channel flow at a faster rate than larger particles. taylorandfrancis.com

When coupled with a Multiangle Light Scattering (MALS) detector, AF4 can provide absolute molar mass and size information without the need for column calibration. researchgate.netresearchgate.net The MALS detector measures the intensity of light scattered by the polymer molecules at various angles, which can be used to determine the molar mass and the root mean square radius of the polymer. researchgate.net This makes AF4-MALS a particularly robust technique for characterizing novel or complex polymers, including those derived from this compound. taylorandfrancis.comresearchgate.netchromatographyonline.com

Thermal Analysis Methods

Thermal analysis techniques are employed to investigate the thermal stability and transitions of polymers derived from this compound. This information is critical for understanding the material's behavior at different temperatures and its potential applications.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a polymer by measuring its mass loss as a function of temperature in a controlled atmosphere. mdpi.com TGA curves provide information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures. nih.govresearchgate.net For poly(itaconic acid) and its copolymers, TGA studies have shown that the incorporation of comonomers can influence the decomposition profile. nih.govnih.gov Generally, the thermal stability may be affected by the molecular weight of the polymer and the nature of the comonomers. nih.gov

Table 3: Thermal Properties of Poly(Acrylonitrile-co-Itaconic Acid) Copolymers

PolymerInitial Decomposition Temperature (°C)Temperature of 50% Mass Loss (°C)
PAN Homopolymer~289.3>500
PAN-IA CopolymersLower than homopolymerVariable

Note: Data is illustrative and based on findings for itaconic acid copolymers. mdpi.com The specific values for poly(this compound) would depend on the exact composition and structure.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. While specific DSC data for this compound is not extensively detailed in publicly available literature, its melting point has been reported. Different sources indicate a melting point of approximately 35°C to 40°C. chemicalbook.comspectroscopyonline.com A DSC thermogram would typically show an endothermic peak corresponding to this melting transition.

For context, studies on polymers derived from itaconic acid and its esters show various thermal transitions. For instance, polymers synthesized from itaconic acid and aromatic diamines exhibit glass transition temperatures (Tg) ranging from 156°C to 242°C. While not directly indicative of the mono-n-butyl ester's properties, this information highlights the thermal behavior of materials in the same chemical family.

Thermogravimetric Analysis (TGA) for Degradation Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and degradation profile of a compound.

For example, studies on poly(di-itaconates) show that their degradation patterns are comparable to those of corresponding poly(methacrylates), suggesting that itaconic acid-based polymers can be viable substitutes for petroleum-derived materials in various applications.

Infrared and Raman Spectroscopies for Chemical Structure Confirmation

Infrared (IR) and Raman spectroscopies are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule, thereby confirming its chemical structure.

Infrared Spectroscopy (IR):

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

C=O Stretch: A strong absorption band is expected in the region of 1750-1715 cm⁻¹ due to the stretching vibrations of the two carbonyl groups (one from the ester and one from the carboxylic acid). The α,β-unsaturation in the molecule typically shifts the carbonyl stretch of the ester to a slightly lower wavenumber (1730-1715 cm⁻¹). vscht.cz

O-H Stretch: A broad band would be present in the region of 3300-2500 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid group.

C-H Stretch: Aliphatic C-H stretching vibrations from the butyl group and the methylene groups would appear below 3000 cm⁻¹. The vinylic C-H stretch from the C=C bond is expected to be observed slightly above 3000 cm⁻¹. vscht.cz

C=C Stretch: A moderate band in the region of 1680-1640 cm⁻¹ would be indicative of the carbon-carbon double bond stretching vibration. vscht.cz

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and carboxylic acid groups would be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

While a detailed, peer-reviewed assignment of all peaks for this compound is not available in the provided search results, the presence of spectra on platforms like ChemicalBook indicates that such data exists. chemicalbook.comchemicalbook.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show characteristic peaks for its functional groups. The C=C double bond, being more polarizable, typically gives a strong Raman signal. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum compared to the IR spectrum. As with IR, spectral data for this compound is available on databases, confirming its use in the characterization of this compound. chemicalbook.com

Compound Name
This compound
Itaconic acid
Poly(di-alkyl itaconates)
Poly(methacrylates)

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)3300-2500Broad
C-H (sp²)>3000Medium
C-H (sp³)<3000Strong
C=O (Ester)1730-1715Strong
C=O (Carboxylic acid)~1710Strong
C=C (Alkene)1680-1640Medium
C-O (Ester/Acid)1300-1000Strong

Future Research Directions and Sustainability Implications

Advancements in Green Chemistry for Monomer Synthesis

The sustainable production of itaconic acid and its derivatives is a key research focus, aiming to replace petrochemical-based monomers like acrylic acid. acs.orgresearchgate.net Innovations in green chemistry are crucial for making the synthesis of itaconic acid mono-n-butyl ester more economically viable and environmentally sound.

The synthesis of itaconic acid monoesters has traditionally faced challenges such as low efficiency and the generation of waste from heavy metal catalysts and organic solvents. frontiersin.org To address this, research is underway to develop novel, high-performance catalysts that are both efficient and environmentally benign. The goal is to create catalytic systems that can selectively produce monoesters with high yields, minimizing by-product formation and simplifying purification processes. acs.org

Recent studies have explored enzymatic and chemo-catalytic routes that offer greater selectivity and operate under milder reaction conditions. These advancements are critical for reducing the environmental footprint associated with monomer production.

The primary production route for itaconic acid is through the fermentation of carbohydrates by microorganisms like Aspergillus terreus. mdpi.comresearchgate.net Current research is focused on optimizing these fermentation processes to improve yields and utilize a wider range of renewable feedstocks, including lignocellulosic biomass and waste cooking oil. frontiersin.orgnih.gov

Metabolic engineering of microorganisms such as Yarrowia lipolytica and Ustilago maydis is a promising strategy to enhance itaconic acid production from unconventional and waste-based substrates. frontiersin.orgmdpi.comnih.gov The development of efficient downstream processing techniques, such as reactive extraction, is also crucial for the sustainable recovery of itaconic acid from fermentation broths. researchgate.net A significant achievement in this area includes a method for synthesizing various monoesters of itaconic acid that is highly efficient and avoids complex purification steps, making it suitable for large-scale application. acs.org

Design of Novel Polymer Architectures

The unique trifunctional structure of itaconic acid, featuring two carboxyl groups and a vinyl double bond, allows for the creation of diverse and complex polymer architectures. nih.govresearchgate.net This versatility is being harnessed to design novel polymers with tailored properties.

The synthesis of well-defined block copolymers containing this compound is an area of active research. These copolymers, which consist of distinct polymer chains linked together, can self-assemble into ordered nanostructures, making them suitable for advanced applications in nanotechnology and materials science. osti.gov

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are being employed to achieve precise control over the polymer architecture. This allows for the synthesis of block copolymers with specific block lengths and functionalities, leading to materials with tunable mechanical, thermal, and chemical properties.

Researchers are exploring the copolymerization of this compound with other monomers to create a wide range of co- and terpolymers. These materials can exhibit a broad spectrum of properties, depending on the comonomers used and the polymer composition.

For instance, copolymerization with monomers like styrene (B11656) and n-butyl acrylate (B77674) can lead to the development of bio-based alternatives to commercial acrylic resins, enhancing the sustainability of coatings and adhesives. researchgate.net The incorporation of this compound can also introduce desirable functionalities, such as pendant carboxyl groups that improve adhesion and allow for subsequent crosslinking. google.com The trifunctional nature of itaconic acid itself allows for the synthesis of a variety of novel biopolymers. nih.gov

Expansion into New Material Applications

The unique properties of this compound and its derived polymers are paving the way for their use in a variety of new and innovative applications. researchgate.netresearchgate.netgoogle.comgzshuangjian.comnih.gov

Key Application Areas:

Application AreaDescription
Water-borne Resins This compound is suitable for manufacturing water-borne resins, which are valued for their low volatile organic compound (VOC) content. gzshuangjian.com
UV-Curing Oligomers Monoesters of itaconic acid can be reacted with epoxidized soybean oil to produce bio-based UV-curing oligomers, offering a sustainable alternative to acrylic acid in this application. acs.org
Surfactants This monomer serves as an important raw material for the production of both general and polymeric surfactants. gzshuangjian.com
Plasticizers This compound is used in the synthesis of plasticizers, which are additives that increase the flexibility of materials. gzshuangjian.com
Coatings and Adhesives Polymers and copolymers derived from this compound exhibit advantageous properties for coatings, such as improved adhesion due to the presence of pendant carboxyl groups. researchgate.netgoogle.com
Biopolymers The trifunctional structure of itaconic acid allows for the synthesis of a wide range of novel biopolymers with applications in areas like drug delivery and intelligent food packaging. nih.govnih.gov

The ongoing research into this compound underscores its potential as a key building block for a more sustainable chemical industry. As advancements in synthesis and polymer design continue, the range of applications for this versatile monomer is expected to grow, further driving the transition away from fossil-based materials.

Bio-based High-Performance Materials

The pursuit of sustainable alternatives to petroleum-based monomers has intensified research into bio-based building blocks like itaconic acid and its esters. This compound is a key derivative in the development of high-performance materials, offering a greener footprint without compromising functionality. Research has increasingly focused on its role as a substitute for acrylic acid in applications such as UV-curing materials. acs.org The presence of a second acid group in itaconic acid can lead to undesirable side reactions, a problem that is circumvented by using its monoesters, which more closely mimic the properties of acrylic acid. acs.org

One significant area of application is in the formulation of bio-based resins and coatings. riverlandtrading.com Monoesters of itaconic acid have been successfully reacted with epoxidized soybean oil to create bio-based UV-curing oligomers. acs.org Studies comparing these itaconic acid-based oligomers with traditional acrylated soybean oil have revealed promising results. Although the polymerization rate of the itaconic-based versions can be lower, they sometimes achieve a higher double bond conversion. acs.org Furthermore, they often exhibit lower viscosity, a desirable trait that can reduce the need for volatile organic compounds (VOCs) in formulations. acs.orgcorbion.com

The incorporation of itaconic acid and its esters enhances various properties in polymers. It can improve adhesion, crosslinking, strength, and water resistance in materials like paints, adhesives, and fiber treatments. riverlandtrading.com For instance, bio-based itaconic ester rubber, created by copolymerizing itaconic esters with butadiene, demonstrates the potential for creating high-performance materials for demanding applications in the automotive sector, such as tires and seals, as well as in consumer products like shoe materials. chambroad.com The production of one ton of this bio-based rubber can lead to a reduction of approximately 1.4 tons in CO2 emissions compared to its petroleum-based synthetic rubber counterparts. chambroad.com

Future research is directed at optimizing the synthesis of itaconic acid monoesters to ensure a straightforward and scalable process, making them economically viable alternatives to petrochemicals. acs.org The development of film-forming latexes from bio-based monomers derived from vegetable oils and itaconic acid is another promising avenue, yielding coatings with improved water resistance and hardness. researchgate.net

Table 1: Research Findings on Itaconic Acid-Based High-Performance Materials

MaterialKey Research FindingPotential AdvantageReference
UV-Curing Oligomers from Itaconic Acid Monoesters and Epoxidized Soybean OilExhibited lower viscosity and in some cases, higher double bond conversion compared to acrylated soybean oil.Reduced need for VOCs; potential for improved final product properties. acs.org
Bio-based Itaconic Ester Rubber (copolymer with butadiene)Production reduces CO2 emissions by ~1.4 tons per ton of rubber compared to synthetic alternatives. Bio-based content can range from 20-80%.Lower carbon footprint; flexible performance for tires, seals, and consumer goods. chambroad.com
Film-forming Latexes with Itaconic-based MonomerIncorporation of the bio-monomer enhanced hardness, glass transition temperature, and water whitening resistance of coatings.Improved durability and performance of water-based coatings. researchgate.net

Smart and Responsive Polymer Systems

Itaconic acid and its derivatives, including mono-n-butyl ester, are pivotal in the synthesis of smart and responsive polymer systems. These materials can change their properties in response to external stimuli such as pH, temperature, or light, making them suitable for a range of advanced applications. cjps.orgnih.gov The inherent functionality of the itaconic acid molecule, with its carboxylic acid groups and a polymerizable double bond, provides a versatile platform for creating these intelligent materials. mdpi.comnih.gov

A notable area of research is the development of multi-responsive polymers. For example, a bio-based epoxy polymer derived from itaconic acid and containing an azobenzene (B91143) side chain demonstrated both photo-responsiveness and acid/base-stimulus responsiveness. cjps.orgresearchgate.net This dual-stimulus capability allows for the creation of smart surfaces where wrinkling patterns can be controlled, and information can be reversibly written and erased, opening doors for applications in data storage and encryption. cjps.org The patterns can be printed with acid and erased with a base within seconds, showcasing the material's high sensitivity and cyclability. cjps.org

Furthermore, itaconic acid is a key component in stimuli-sensitive hydrogels. nih.gov Hydrogels based on N-isopropylacrylamide (NiPAAm) and itaconic acid exhibit both pH and temperature sensitivity. nih.gov By adjusting the monomer composition, these hydrogels can be designed to protect sensitive cargo, such as enzymes or drugs, in one environment (e.g., the acidic conditions of the stomach) and release it in another (e.g., the neutral or slightly basic conditions of the intestine). nih.gov The porous structure of these hydrogels allows for efficient entrapment of molecules for controlled release applications. nih.gov The development of such systems highlights the potential of itaconic acid-based polymers in advanced biomedical and biotechnological fields.

Economic and Environmental Impact Assessment of Bio-based this compound Production

The production of bio-based itaconic acid and its esters is part of a broader shift towards a circular bioeconomy, aiming to replace fossil-based feedstocks with renewable ones. nih.gov The economic viability and environmental sustainability of this transition are critical and are evaluated through techno-economic analyses (TEA) and life cycle assessments (LCA).

From an environmental perspective, the production of polymers from bio-based itaconic acid generally offers advantages over fossil-based counterparts. LCAs of polyitaconic acid (PIA) produced from softwood biomass show potential benefits in terms of global warming potential (GWP), fossil energy demand, and acidification compared to fossil-based polyacrylic acid (PAA). researchgate.netunh.edu However, these assessments also highlight trade-offs. For instance, softwood-derived PIA may have higher impacts related to eutrophication and water use compared to PAA, and significantly higher land occupation. researchgate.net The environmental impacts are largely influenced by factors such as the choice of biomass feedstock (e.g., corn vs. softwood), onsite electricity use, and the consumption of chemicals like activated carbon and sodium hydroxide (B78521) during production and recovery. researchgate.net

Therefore, while bio-based this compound presents a promising sustainable alternative, its economic and environmental performance is highly dependent on the entire production chain, from feedstock cultivation to final purification. researchgate.netresearchgate.net Continued research and technological advancements in fermentation, recovery processes, and the use of waste biomass are crucial to enhance its competitiveness and minimize its environmental footprint. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing itaconic acid mono-nn-butyl ester, and how can isomerization be minimized?

  • Methodology : The ester can be synthesized via acid-catalyzed esterification of itaconic acid with nn-butanol. To minimize isomerization (e.g., to mesaconic acid derivatives), reaction conditions such as low temperatures (≤60°C), controlled pH, and short reaction times are critical. Purification via preparative HPLC or column chromatography is recommended to isolate the ester from unreacted starting materials and byproducts .

Q. How can NMR spectroscopy confirm the structural integrity and purity of itaconic acid mono-nn-butyl ester?

  • Methodology : 1^1H NMR analysis focuses on the α,β-unsaturated ester protons, which exhibit distinct coupling patterns (e.g., doublets of doublets for vinyl protons). Integration of signals corresponding to the nn-butyl chain (e.g., methylene groups at δ 1.3–1.6 ppm) and absence of peaks from isomerized products (e.g., mesaconic acid derivatives) confirm purity. 13^{13}C NMR further verifies ester carbonyl resonance (~165–170 ppm) .

Q. What analytical techniques are essential for assessing diastereomeric purity post-synthesis?

  • Methodology : Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) effectively separates diastereomers. Retention times and peak areas quantify enantiomeric excess. Complementary NMR analysis of splitting patterns in the α-proton region can also indicate diastereomer ratios .

Advanced Research Questions

Q. How does the α,β-unsaturated ester functionality influence copolymerization kinetics with diols or other monomers?

  • Methodology : Kinetic studies using 1^1H NMR tracking of double-bond consumption during polycondensation with diols (e.g., 1,4-butanediol) reveal reaction rates. The unsaturated bond enables crosslinking via Ordelt reactions (nucleophilic addition of hydroxyl groups), which can be quantified by monitoring multiplet complexity in NMR spectra. Thermal analysis (DSC/TGA) correlates crosslinking density with material properties .

Q. What strategies prevent isomerization during hydrolysis or functionalization reactions of itaconic acid mono-nn-butyl ester?

  • Methodology : Stabilizing the ester against base-catalyzed isomerization requires mild hydrolysis conditions (e.g., enzymatic catalysis or acidic hydrolysis at pH < 3). Alternatively, protecting the α,β-unsaturated moiety with temporary groups (e.g., Diels-Alder adducts) before functionalization can prevent side reactions .

Q. Can dianion intermediates derived from itaconic acid mono-nn-butyl ester serve as nucleophiles in carbonyl addition reactions?

  • Methodology : Treatment with strong bases (e.g., LDA, 2 equivalents) generates dianions, which react with aldehydes/ketones to form α-methylene lactones. Cyclization efficiency (e.g., 71% yield with cyclohexanone) depends on solvent polarity and temperature. Post-reaction NMR and mass spectrometry validate product regiochemistry and stereochemistry .

Q. How can metabolic engineering improve the sustainability of itaconic acid precursors for ester synthesis?

  • Methodology : Co-feeding strategies (e.g., glucose with acetate) in Ustilago maydis fermentation enhance itaconic acid yields by 22%. Flux balance analysis identifies gene deletion targets (e.g., acu1 for acetate utilization) to optimize precursor availability. Purified acid is then esterified under controlled conditions .

Key Considerations for Experimental Design

  • Contradictions in Data : Evidence highlights that methyl itaconate hydrolysis risks isomerization, suggesting similar challenges for the nn-butyl ester. Mitigation requires rigorous pH/temperature control .
  • Limitations : NMR sensitivity may fail to detect trace isomers; combining HPLC with mass spectrometry improves detection limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.